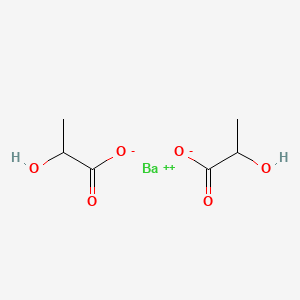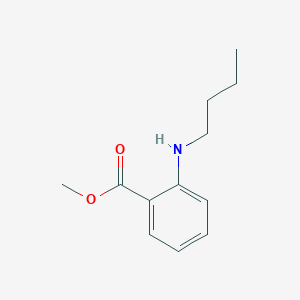
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a coordination compound that features nickel in the +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex has several scientific research applications:
Materials Science: It is used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: It is investigated for use in electronic devices and sensors due to its conductive properties.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex: This compound features nickel in the +2 oxidation state and has similar ligand structures but different electronic properties.
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(IV) Complex:
Uniqueness
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is unique due to its +3 oxidation state, which is less common for nickel. This oxidation state provides distinct electronic properties that are valuable in materials science and catalysis. The stability provided by the maleonitriledithiolato ligands also contributes to its uniqueness, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
55401-12-2 |
|---|---|
Molekularformel |
C24H36N5NiS4 |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4 |
InChI-Schlüssel |
JETKTJCVEPVWKF-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















